(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
(5-Methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is an organic compound with the molecular formula C12H12N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include this compound, have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
These include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . The downstream effects of these pathways can influence a wide range of biological activities.
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The specific effects of this compound would depend on its targets and the biological context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1,3-diketones with arylhydrazines, followed by cyclization and subsequent functionalization to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction temperatures, and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(5-Methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- (5-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol
- (5-Methyl-3-phenyl-1H-pyrazol-4-yl)amine
- (5-Methyl-3-phenyl-1H-pyrazol-4-yl)carboxylic acid
Uniqueness
(5-Methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific structural features and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-10(7-11(15)16)12(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBKFHZHKVPERM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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